molecular formula C9H8BrNO2 B12086110 7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

Cat. No.: B12086110
M. Wt: 242.07 g/mol
InChI Key: GGCGPEIWZLEXGM-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a bromine atom at the 7th position and a methyl group at the 3rd position on the benzoxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.

    Acylation and Cyclization: The 2-amino-5-bromophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI).

    Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one has several scientific research applications:

    Medicinal Chemistry: It has been investigated for its potential anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.

    Biological Research: It is used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

Mechanism of Action

The exact mechanism of action of 7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets such as enzymes and receptors. For example, molecular docking studies have shown that derivatives of this compound can bind to the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its benzoxazine core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

7-bromo-3-methyl-4H-1,3-benzoxazin-2-one

InChI

InChI=1S/C9H8BrNO2/c1-11-5-6-2-3-7(10)4-8(6)13-9(11)12/h2-4H,5H2,1H3

InChI Key

GGCGPEIWZLEXGM-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=C(C=C2)Br)OC1=O

Origin of Product

United States

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